molecular formula C6H10N2OS B1381455 [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol CAS No. 1330751-83-1

[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol

Cat. No. B1381455
M. Wt: 158.22 g/mol
InChI Key: WUEXGIWANSQVGF-UHFFFAOYSA-N
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Description

“[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol” is a chemical compound that contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a thiadiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. It also has an isopropyl group (propan-2-yl) and a methanol group attached to the ring .


Chemical Reactions Analysis

The reactivity of this compound could be inferred from its functional groups. The thiadiazole ring might participate in nucleophilic substitution reactions, while the methanol group might be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar methanol group might increase its solubility in polar solvents .

Scientific Research Applications

  • Methanol to Propylene Conversion : The compound and its related catalysts are crucial in converting methanol to propylene, a high-demand petrochemical used extensively in the production of plastics like polypropylene. The process involves various catalysts, including zeolites and SAPO-34, which facilitate the conversion, highlighting the compound's relevance in addressing the growing global demand for propylene (Ali et al., 2019).

  • Methanol Synthesis and Applications : Methanol, a product of [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol related reactions, has multifaceted applications. It serves as a peaking fuel in power stations, a cleaner-burning fuel alternative, and a potential primary transportation fuel or fuel additive, demonstrating its versatility in addressing energy and environmental concerns (Cybulski, 1994).

  • Hydrogen Production from Methanol : The compound is pivotal in methanol thermochemical conversion processes, particularly for sustainable hydrogen production. Recent advancements focus on improving catalysts and reactor technologies to enhance hydrogen production efficiency, underlining its role in fostering a hydrogen-methanol economy (García et al., 2021).

Safety And Hazards

Without specific information, it’s hard to determine the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-4(2)6-8-7-5(3-9)10-6/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEXGIWANSQVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol
Reactant of Route 2
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol
Reactant of Route 3
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol
Reactant of Route 4
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol
Reactant of Route 5
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol
Reactant of Route 6
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol

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